molecular formula C22H20F3N3O4S2 B11584576 Ethyl 2-[({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11584576
M. Wt: 511.5 g/mol
InChI Key: FDIMZCTXOIJAAZ-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, a pyrimidine ring, and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe trifluoromethyl group is usually introduced via a radical trifluoromethylation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of the pyrimidine ring would yield a dihydropyrimidine derivative.

Scientific Research Applications

ETHYL 2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may have potential as a bioactive compound in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The furan and pyrimidine rings may interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its potential as a bioactive compound by improving its metabolic stability and binding affinity.

Properties

Molecular Formula

C22H20F3N3O4S2

Molecular Weight

511.5 g/mol

IUPAC Name

ethyl 2-[[2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H20F3N3O4S2/c1-2-31-20(30)18-12-6-3-4-8-15(12)34-19(18)28-17(29)11-33-21-26-13(14-7-5-9-32-14)10-16(27-21)22(23,24)25/h5,7,9-10H,2-4,6,8,11H2,1H3,(H,28,29)

InChI Key

FDIMZCTXOIJAAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4

Origin of Product

United States

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